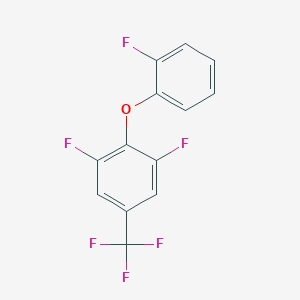
1,3-Difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene typically involves the reaction of a suitable fluorinated benzene derivative with a fluorophenol under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors, optimized reaction conditions, and purification processes to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation or reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
1,3-Difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,3-Difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain targets, influencing various pathways and biological processes. The exact mechanism can vary based on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Difluoro-2-(2-fluorophenoxy)benzene
- 1,3-Difluoro-5-(trifluoromethyl)benzene
- 2-(2-Fluorophenoxy)-5-(trifluoromethyl)benzene
Uniqueness
1,3-Difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H6F6O |
|---|---|
Peso molecular |
292.18 g/mol |
Nombre IUPAC |
1,3-difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6F6O/c14-8-3-1-2-4-11(8)20-12-9(15)5-7(6-10(12)16)13(17,18)19/h1-6H |
Clave InChI |
ZYWRABIBKODMNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


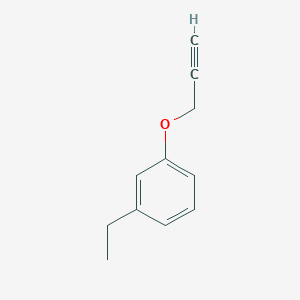


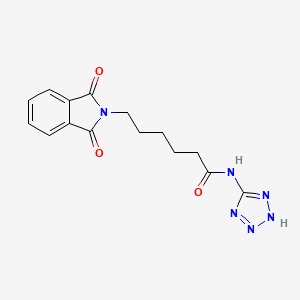
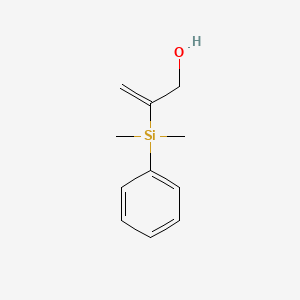
![2-(4-(cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide](/img/structure/B14080679.png)

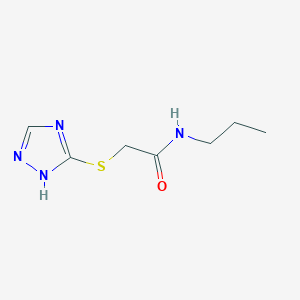
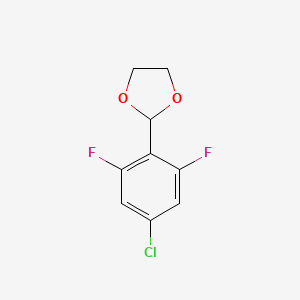
![Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]-](/img/structure/B14080707.png)
![1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14080708.png)

![3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B14080715.png)

